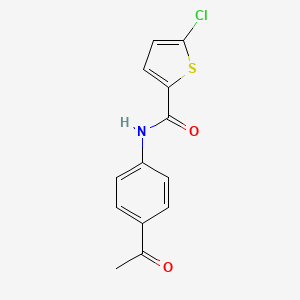

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the crystal structure of N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)thiourea was demonstrated, showing intramolecular hydrogen bonding .Chemical Reactions Analysis

The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield . Another study reported the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide and its derivatives have shown potential in anticancer applications. A study by Atta and Abdel‐Latif (2021) synthesized new derivatives of this compound and tested them for in vitro cytotoxicity. They found that these derivatives exhibit good inhibitory activity against various cancer cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Structural Analysis and Spectral Characterization

In-depth structural analysis and spectral characterization of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have been conducted. Polo-Cuadrado et al. (2021) performed FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, along with single crystal X-ray diffraction, to elucidate the 3D-structure of the compound, demonstrating its potential for detailed structural studies (Polo-Cuadrado et al., 2021).

Removal of Heavy Metal Ions from Wastewater

A study explored the use of a synthesized derivative of this compound in environmental applications. This derivative was used to modify CMC and Chitosan polymers, enhancing their efficiency in removing heavy metal ions from wastewater. The study showed that the modified polymeric membranes were more effective compared to unmodified membranes (Anonymous, 2020).

Optical Properties and Fluorescence Studies

The optical properties and fluorescence of related carboxamides were studied by Patil et al. (2011), highlighting the potential use of these compounds in applications requiring fluorescence and absorption spectra analysis. They found that the excited state dipole moments were higher than those of the ground state, indicating interesting optical properties (Patil et al., 2011).

Wirkmechanismus

Target of Action

The primary target of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It is known to interact with its target, the heat shock protein hsp 90-alpha

Biochemical Pathways

Given its target, it is likely to influence pathways involving cell cycle control and signal transduction .

Result of Action

Given its interaction with the heat shock protein hsp 90-alpha, it is likely to have effects on cell cycle control and signal transduction .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c1-8(16)9-2-4-10(5-3-9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNSJDMGWGWXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)

![7-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2895086.png)

![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)

![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)